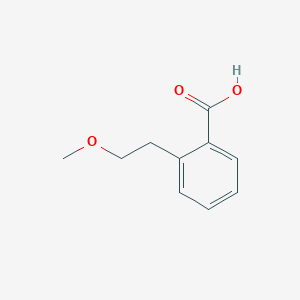

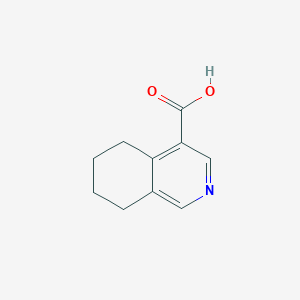

![molecular formula C14H11Cl2N3OS B2498518 N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide CAS No. 1355826-09-3](/img/structure/B2498518.png)

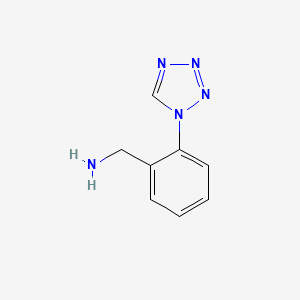

N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as thiazoles, which have been shown to have a wide range of biological activities. In recent years, DCM has gained attention for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Wirkmechanismus

The exact mechanism of action of DCM is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, DCM has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a key role in regulating cell growth and survival.

Biochemical and physiological effects:

DCM has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. It has also been shown to have a protective effect on the liver, making it a potential candidate for the treatment of liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DCM in lab experiments is its relatively low toxicity. It has been shown to have a low level of toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using DCM in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.

Zukünftige Richtungen

There are a number of potential future directions for research on DCM. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for DCM in cancer patients. Another area of interest is its potential use in the treatment of inflammatory disorders. Studies are needed to determine the mechanism of action of DCM in these diseases and to identify potential side effects. Finally, further research is needed to develop more efficient methods of synthesis for DCM, which could help to make it more widely available for research purposes.

Synthesemethoden

DCM can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzonitrile with 2-aminothiazole in the presence of a suitable base. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

DCM has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, DCM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

Eigenschaften

IUPAC Name |

N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3OS/c15-10-3-1-2-9(14(10)16)11(8-17)19-12(20)4-5-13-18-6-7-21-13/h1-3,6-7,11H,4-5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRPIUSDMDOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)CCC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)